N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3
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Overview
Description
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 is a chemical compound with the molecular formula C16H17D3FN3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 typically involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to generate 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine. This intermediate is then reacted with N-methyl methanesulfonamide under alkaline conditions to produce the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize byproducts. The use of efficient catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin: A statin used to lower cholesterol levels, which shares a similar pyrimidinyl structure.
Flufenacet: A herbicide with a fluorophenyl group, used for weed control in agriculture.
Uniqueness
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling provides enhanced stability and allows for precise tracking in metabolic studies .
Properties
CAS No. |
1794941-65-3 |
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Molecular Formula |
C16H20FN3O2S |
Molecular Weight |
340.432 |
IUPAC Name |
N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3 |
InChI Key |
VZTXNOOWMMDDLR-HPRDVNIFSA-N |
SMILES |
CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Synonyms |
5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-methyl Rosuvastatin-d3; |
Origin of Product |
United States |
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